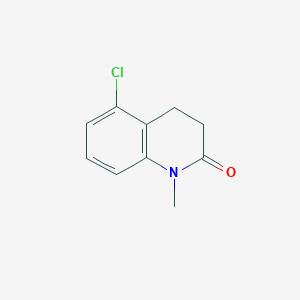

5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one

Vue d'ensemble

Description

5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic amine in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

Substitution: Halogen substitution reactions can introduce various functional groups at the chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Applications De Recherche Scientifique

The applications of "5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one" in scientific research are currently not widely documented in publicly available scientific literature. However, the broader class of quinolinones, to which this compound belongs, has notable applications in science and medicine.

Understanding Quinolinones

"this compound" is a heterocyclic compound containing chlorine and nitrogen atoms, and it is a derivative of quinoline, a bicyclic aromatic organic compound. Quinolones, in general, have demonstrated antibiotic properties. Research in this area often involves synthesizing and analyzing novel compounds to explore their potential applications in medicine, materials science, and other fields.

Potential Research Directions

Given the structural characteristics of "this compound," potential research directions could include:

- Synthesis and Analysis: Creating novel compounds and analyzing their properties to identify potential applications.

- Biological Activity Evaluation: Testing the compound for biological activity to determine its usefulness in medicine.

- Material Science Applications: Investigating the compound's properties for potential use in material science.

Case Studies and Research Findings

While specific case studies on "this compound" are not available, research on related compounds provides some insight:

- Platelet Aggregation Inhibitors: Studies on 7-nitro-3,4-dihydroquinolin-2(1H)-one derivatives have shown that these compounds can inhibit platelet aggregation, with functional groups at the 4-position of the piperidine ring significantly influencing antiplatelet activity and selectivity .

- Antimycobacterial Agents: Research has identified quinolone derivatives as antimycobacterial agents, with one hexahydroisoquinoline compound showing promise against Mycobacterium tuberculosis H37Rv .

- Anti-inflammatory and Analgesic Agents : Some pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives have been studied as anti-inflammatory and analgesic agents . Additionally, N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides have been synthesized and tested for anticonvulsant activity .

Table of Related Compounds and Applications

Mécanisme D'action

The mechanism of action of 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: The parent compound of the quinoline family.

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Quinolinic Acid: A neuroactive compound derived from quinoline.

Uniqueness

5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other quinoline derivatives. Its chloro and methyl groups may influence its reactivity and interaction with biological targets.

Activité Biologique

5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies and research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family and is characterized by a chloro substituent at the 5-position and a methyl group at the 1-position. Its unique substitution pattern contributes to its biological activity, making it a valuable scaffold for drug development.

The mechanism of action for this compound involves interactions with various biological targets. Quinoline derivatives are known to modulate enzyme activity, interact with receptors, and influence cellular pathways. The specific targets for this compound are still under investigation, but potential interactions include:

- Enzyme Inhibition : Quinoline derivatives often inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are relevant in neurodegenerative diseases.

- Antimicrobial Activity : The compound has shown potential against various pathogens, indicating its role as an antimicrobial agent.

- Anticancer Properties : Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.6 |

| HeLa (Cervical Cancer) | 12.3 |

| A549 (Lung Cancer) | 20.5 |

Neuroprotective Effects

The compound's ability to inhibit AChE suggests it may have neuroprotective effects relevant to Alzheimer's disease. Studies indicate that it can enhance cholinergic transmission by preventing the breakdown of acetylcholine.

Case Studies

- Anti-nociceptive Activity : A study evaluated the anti-nociceptive effects of related quinoline derivatives using animal models. Compounds showed significant pain relief comparable to standard analgesics, indicating potential for pain management therapies .

- Hepatitis B Virus Inhibition : Molecular docking studies suggest that quinoline derivatives can inhibit Hepatitis B virus replication. Experimental data confirmed that certain derivatives significantly reduced viral load in infected cell lines .

Propriétés

IUPAC Name |

5-chloro-1-methyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWDBWUZZSFKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737878 | |

| Record name | 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383842-66-7 | |

| Record name | 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.